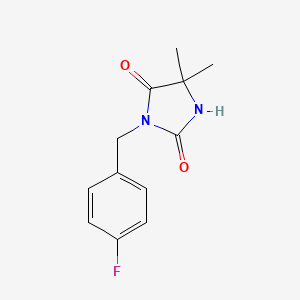

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione

CAS No.: 860787-36-6

Cat. No.: VC4666597

Molecular Formula: C12H13FN2O2

Molecular Weight: 236.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860787-36-6 |

|---|---|

| Molecular Formula | C12H13FN2O2 |

| Molecular Weight | 236.246 |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |

| Standard InChI Key | SGWGCWDDLGZBFI-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, reflects its core structure: a five-membered imidazolidinedione ring (hydantoin) with a 4-fluorobenzyl substituent at position 3 and two methyl groups at position 5. Key physicochemical properties are summarized below:

The fluorine atom on the benzyl group enhances electronegativity, potentially influencing binding interactions in biological systems. The dimethyl groups at position 5 contribute to steric hindrance, which may affect reactivity and conformational stability .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 5,5-dimethylhydantoin and 4-fluorobenzyl chloride under basic conditions. A typical procedure involves:

-

Dissolving 5,5-dimethylhydantoin in a polar aprotic solvent (e.g., dimethylformamide).

-

Adding 4-fluorobenzyl chloride and a base (e.g., potassium carbonate) to facilitate the substitution reaction.

-

Refluxing the mixture at 80–100°C for 12–24 hours.

-

Isolating the product via crystallization or column chromatography .

This method mirrors protocols used for analogous hydantoin derivatives, achieving moderate yields (40–60%). Scalable production employs continuous flow reactors to optimize temperature and reaction time .

Industrial Optimization

Industrial processes prioritize cost efficiency and yield:

-

Solvent selection: Dimethyl sulfoxide (DMSO) improves reaction kinetics but requires post-reaction purification.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.

-

Automation: Automated systems control stoichiometry and reduce human error .

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

Oxidation

Treatment with hydrogen peroxide or potassium permanganate oxidizes the imidazole ring, yielding hydroxylated or carboxylated derivatives. For example:

Oxidation typically occurs at the α-carbon of the hydantoin ring .

Reduction

Lithium aluminum hydride reduces the carbonyl groups to alcohols, producing:

This reaction is conducted in anhydrous tetrahydrofuran under nitrogen .

Substitution

The fluorobenzyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the meta position relative to fluorine. For instance, nitration with nitric acid yields:

Applications in Industry and Academia

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer agents: Fluorinated imidazoles inhibit tyrosine kinases.

-

Anticonvulsants: Hydantoin derivatives modulate sodium channels.

Material Science

Fluorinated imidazoles improve the dielectric properties of polymers used in electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume